Stoichiometric Fidelity: Molecularly Pre-Defined 1:1 Li:Ta Ratio Eliminates Compositional Drift
Lithium tantalum ethoxide, LiTa(OEt)₆, possesses a fixed 1:1 Li:Ta atomic ratio within its molecular structure [1]. This contrasts with multi-source precursor systems (e.g., separate LiOC₂H₅ and Ta(OC₂H₅)₅ solutions), which require precise external metering and are prone to compositional drift due to differences in precursor volatility and decomposition kinetics [2]. The use of a pre-formed bimetallic alkoxide ensures that the stoichiometry of the deposited LiTaO₃ film is intrinsically controlled by the precursor chemistry, mitigating the risk of lithium deficiency and its associated degradation of ferroelectric and optical properties [3].
| Evidence Dimension | Li:Ta Stoichiometry Control |
|---|---|
| Target Compound Data | Fixed 1:1 Li:Ta at molecular level |
| Comparator Or Baseline | Separate Li and Ta alkoxides (LiOC₂H₅ + Ta(OC₂H₅)₅) |
| Quantified Difference | Stoichiometry controlled by precursor molecular structure vs. process-dependent control requiring precise external metering |
| Conditions | Molecular structure analysis (X-ray crystallography) and deposition process context |
Why This Matters
Procurement of this single-source precursor reduces the need for complex and costly real-time stoichiometry monitoring during deposition, improving process reliability and film yield.
- [1] A Structural Study of Lithium, Beryllium, Magnesium, Strontium, Barium, and Lanthanum Alkoxotantalates. Russian Journal of Inorganic Chemistry, 1993, 38(4), 571-575. View Source
- [2] Low temperature synthesis of alkali metal niobates and tantalates. U.S. Patent No. 5,051,280. 1991. View Source
- [3] Alex A. Wernberg, Gabriel Braunstein, Gustavo Paz-Pujalt, Henry J. Gysling, Thomas N. Blanton. Solid-phase epitaxial growth of lithium tantalate thin films deposited by spray-metalorganic chemical vapor deposition. Applied Physics Letters, 1993, 63, 331-333. View Source
